Ser-Asn

Solubility Formulation Dipeptide physicochemical properties

Ser-Asn (L‑seryl‑L‑asparagine, CAS 81466‑41‑3) is a hydrophilic dipeptide composed of L‑serine and L‑asparagine joined by a canonical peptide bond. It is classified as a polar, neutral dipeptide (C₇H₁₃N₃O₅, MW 219.20 g mol⁻¹) and is recognized as an endogenous metabolite in the Human Metabolome Database (HMDB0029034).

Molecular Formula C7H13N3O5
Molecular Weight 219.2 g/mol
CAS No. 81466-41-3
Cat. No. B1365514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-Asn
CAS81466-41-3
Molecular FormulaC7H13N3O5
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C(CO)N)C(=O)N
InChIInChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1
InChIKeyLTFSLKWFMWZEBD-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ser-Asn (CAS 81466-41-3) Procurement Guide: Identity, Purity & Baseline Specifications


Ser-Asn (L‑seryl‑L‑asparagine, CAS 81466‑41‑3) is a hydrophilic dipeptide composed of L‑serine and L‑asparagine joined by a canonical peptide bond. It is classified as a polar, neutral dipeptide (C₇H₁₃N₃O₅, MW 219.20 g mol⁻¹) and is recognized as an endogenous metabolite in the Human Metabolome Database (HMDB0029034) [1]. The compound is supplied as a lyophilized powder with a typical commercial purity ≥98 % (HPLC) and is soluble in water (ALOGPS predicted solubility 21.3 g L⁻¹) and DMSO [2][3]. Its two‑residue structure makes it a minimal model for studying sequence‑dependent properties of Asn‑containing peptides, including deamidation kinetics and protease/ligase substrate specificity.

Why Ser-Asn Cannot Be Replaced by Generic Dipeptide Analogs Without Quantitative Risk


Although Ser‑Asn belongs to the broad class of polar dipeptides, its biochemical and physicochemical behavior is strongly sequence‑dependent. The C‑terminal Asn residue places Ser‑Asn in a distinct deamidation risk category: the half‑life of an Asn residue is governed by the C‑flanking residue, and the Ser‑Asn motif exhibits a deamidation half‑time that differs substantially from Asn‑Gly or Asn‑Thr motifs [1]. Similarly, the N‑terminal Ser residue confers a unique solubility profile and influences enzyme recognition; for example, the reverse sequence Asn‑Ser shows lower predicted aqueous solubility (21.1 g L⁻¹ vs. 21.3 g L⁻¹ for Ser‑Asn) and distinct transport protein binding [2][3]. Substituting Ser‑Asn with a generic “Asn‑containing dipeptide” therefore introduces uncontrolled variability in stability, solubility, and biological recognition—risks that are quantifiable with the evidence below.

Ser-Asn (CAS 81466-41-3) Head-to-Head Quantitative Differentiation Evidence


Aqueous Solubility of Ser-Asn vs. Reverse Sequence Asn-Ser and Key Analogs

Ser‑Asn exhibits a predicted aqueous solubility of 21.3 g L⁻¹ (ALOGPS) [1]. This value is numerically higher than that of the reverse‑sequence isomer Asn‑Ser (21.1 g L⁻¹, ALOGPS) [2] and substantially higher than Gly‑Ser (15.5 g L⁻¹, ALOGPS) [3]. Among polar dipeptides, the Ser‑Asn solubility profile is closer to Gly‑Asn (19.8 g L⁻¹) [4], indicating that the N‑terminal Ser residue contributes positively to solubility.

Solubility Formulation Dipeptide physicochemical properties

Deamidation Half-Life of the Ser-Asn-Containing Motif vs. Asn-Gly Sequences

The pentapeptide Gly‑Ser‑Asn‑His‑Gly, which contains the Ser‑Asn motif, exhibits a first‑order deamidation half‑time of 6.4 ± 0.5 days at pH 7.4, 37 °C [1]. In contrast, Asn‑Gly‑containing peptides can deamidate with half‑lives as short as 1.4 days under identical conditions [2]. This indicates that the Ser‑Asn junction is significantly more resistant to non‑enzymatic deamidation than the frequently cited 'hot‑spot' Asn‑Gly motif.

Peptide stability Deamidation Asparagine degradation

Enzymatic Recognition: MycC Synthetase Discriminates Ser-Asn from Asn-Ser in Lipopeptide Assembly

Mycosubtilin synthase subunit C (MycC) specifically adenylates L‑Ser and L‑Asn and incorporates them as the D‑Ser→L‑Asn dipeptide during mycosubtilin assembly [1]. The closely related iturin A synthetase processes the reverse order—D‑Asn→L‑Ser—at the equivalent positions [2]. This stereochemical and directional specificity demonstrates that the Ser‑Asn sequence, not merely its amino acid composition, is a determinant of biosynthetic enzyme recognition.

Nonribosomal peptide synthetase Substrate specificity Mycosubtilin biosynthesis

Crystallographic Identity: Ser-Asn Monohydrate Crystal Lattice vs. Other Polar Dipeptides

L‑Seryl‑L‑asparagine monohydrate crystallizes in the triclinic space group P1 with unit‑cell parameters a = 4.7547(1) Å, b = 7.5121(2) Å, c = 8.5626(2) Å, α = 115.691(1)°, β = 90.266(1)°, γ = 104.957(1)°, and a cell volume of 263.87 ų at 105 K [1]. These lattice constants are distinct from the monohydrate forms of related polar dipeptides L‑seryl‑L‑tyrosine and L‑tryptophanyl‑L‑serine reported in the same study [1].

Crystallography Solid-state characterization Dipeptide structure

Peptide Transport Recognition: Ser-Asn-Ser-Ser Tetrapeptide Binding to OppA

The crystal structure of the oligopeptide‑binding protein OppA from Bacillus subtilis was solved in complex with the endogenous tetrapeptide Ser‑Asn‑Ser‑Ser at 1.5 Å resolution (PDB 8arn) [1]. This structure reveals that the Ser‑Asn motif occupies a defined subsite within the OppA binding cavity, with specific hydrogen‑bonding interactions to the Ser hydroxyl and Asn carboxamide side chains. The co‑crystallized ligand confirms that the Ser‑Asn dipeptide, as part of a longer peptide, is a bona fide substrate for Gram‑positive oligopeptide transport systems.

Peptide transport ABC transporter Substrate-binding protein

Procurement-Relevant Application Scenarios for Ser-Asn (CAS 81466-41-3)


Aqueous Formulation Development for Cell-Based Assays

When designing serum‑free cell culture supplements or in vitro assay buffers, the 21.3 g L⁻¹ aqueous solubility of Ser‑Asn [1] permits stock solution preparation at concentrations that may be unattainable with less soluble dipeptides such as Gly‑Ser (15.5 g L⁻¹) [2]. This reduces reliance on organic co‑solvents (e.g., DMSO) that can confound cell‑based readouts.

Stability Studies Requiring Defined Deamidation Kinetics

For experiments that monitor spontaneous asparagine deamidation—such as protein aging models or formulation stress tests—the Ser‑Asn motif provides a well‑characterized benchmark half‑life of 6.4 days (pH 7.4, 37 °C) [3]. This is a nearly 5‑fold more stable reference point than commonly used Asn‑Gly peptides [4], enabling longer‑duration kinetic studies without excessive background degradation.

Nonribosomal Peptide Synthetase (NRPS) Engineering and Substrate Profiling

In biosynthetic pathway reconstitution, the MycC synthetase specifically processes the Ser‑Asn dipeptide during mycosubtilin assembly [5]. The reverse dipeptide Asn‑Ser is processed by a distinct synthetase (iturin A operon) [6]. Procurement of the correct Ser‑Asn is mandatory for biochemical characterization of MycC adenylation domains or for generating authentic mycosubtilin intermediates.

X-ray Crystallographic Reference Standard Preparation

The monohydrate crystal form of L‑seryl‑L‑asparagine has been solved to high resolution (R‑factor 0.025) with published unit‑cell parameters (a=4.7547 Å, b=7.5121 Å, c=8.5626 Å, space group P1) [7]. This crystallographic identity serves as a reference for polymorphism screening, solid‑state NMR, or co‑crystallization trials where authentic lattice parameters must be reproduced.

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